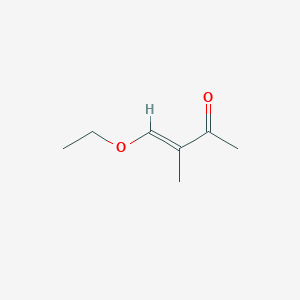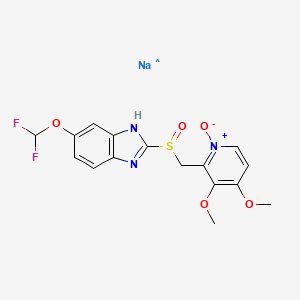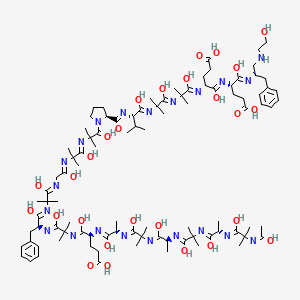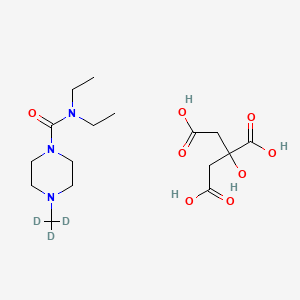
チザニジン (m3)
概要
説明
This compound is also known as Tizanidine . It is a 2,1,3-Benzothiadiazole substituted at C-4 by a Delta (1)-imidazolin-2-ylamino group and at C-4 by a chloro group . It is an agonist at alpha2-adrenergic receptor sites and has a role as an alpha-adrenergic agonist and a muscle relaxant . It is a benzothiadiazole and a member of imidazoles .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with Hydrochloric acid and proceeds through Ethylenediamine, Sodium hydroxide, 2,1,3-Benzothiadiazole, Iodomethane, Ammonium thiocyanate, Benzoyl chloride, 1H-Imidazole, 2-chloro-4,5-dihydro-, hydrochloride (1:1), 4,5-DIHYDRO-1H-IMIDAZOLE-2-SULFONIC ACID, 1-Acetyl-2-imidazolidinone, and finally to 4-Amino-5-chloro-2,1,3-benzothiadiazole .Molecular Structure Analysis
The molecular formula of this compound is C7H5ClN4S2 . The InChI code is 1S/C7H5ClN4S2/c8-3-1-2-4-6 (12-14-11-4)5 (3)10-7 (9)13/h1-2H, (H3,9,10,13) . The Canonical SMILES is C1=CC2=NSN=C2C (=C1Cl)NC (=S)N .Chemical Reactions Analysis
The compound is a centrally acting agent with a novel chemical structure and a pharmacological profile different from that of myotonolytic drugs in current use such as diazepam, baclofen, and dantrolene .Physical And Chemical Properties Analysis
The molecular weight of this compound is 244.7 g/mol . The computed properties include XLogP3-AA of 1.6, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 1, Exact Mass of 243.9644162 g/mol, Monoisotopic Mass of 243.9644162 g/mol, Topological Polar Surface Area of 124 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 240 .科学的研究の応用
筋骨格系疾患の治療
チザニジンは、筋骨格系疾患の治療に広く用いられている骨格筋弛緩薬(SMR)です . チザニジンは、すべてのSMRの一般的な適応症に有効性を示しています .
予防的鎮痛
チザニジンは、適応外使用として予防的鎮痛に使用されてきました . 二重盲検無作為化試験では、腰椎融合術を受けた患者における術後早期の疼痛に対するチザニジンの効果が確認されました .
安全性プロファイル
薬物安全性という観点から、チザニジンは、バクロフェンと比較して、有害事象(傷害、せん妄、脳症、転倒、オピオイド過剰摂取)の発生率が低いです . チザニジンは、オルフェナドリンのようにアルツハイマー病のリスクとは関連していません。また、セロトニン作動性薬剤との併用時にメタキサロンのようにセロトニン症候群のリスクもなく、ジアゼパムやカリソプロドールとは異なり、CYP2C19 欠損代謝者における薬物動態の変化も有意ではありません。さらに、カリソプロドールやジアゼパムのように、身体的依存性や乱用性もありません .
胃保護
チザニジンは、非ステロイド系抗炎症薬に対する患者の耐性を向上させることができる胃保護などの追加的な利点があります .
神経障害性疼痛に対する効果
チザニジンは、神経障害性疼痛の治療に可能性を示しています .
multimodal analgesia strategy
チザニジンは、術後早期の疼痛を軽減するための multimodal analgesia strategy の重要な成分です .
抗腫瘍効果
作用機序
Target of Action
Tizanidine, also known as 2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one or T2GEH2E9MH, primarily targets the alpha-2 adrenergic receptors . These receptors play a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
Tizanidine acts as an agonist at alpha-2 adrenergic receptor sites, which leads to an increase in presynaptic inhibition . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons promoting muscle spasm . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Biochemical Pathways
The strongest effect of Tizanidine has been shown to occur on spinal polysynaptic pathways . The anti-nociceptive and anticonvulsant activities of Tizanidine may also be attributed to agonist action on Alpha-2 receptors .
Pharmacokinetics
Tizanidine has linear pharmacokinetics over a dose of 1 to 20 mg . It is extensively metabolized in the liver via CYP1A2 to inactive metabolites . About 60% of the administered dose is excreted in urine and 20% in feces . The half-life of elimination is approximately 2.5 hours . Food has complex effects on Tizanidine pharmacokinetics, which differ with the different formulations .
Result of Action
The molecular and cellular effects of Tizanidine’s action result in a reduction of muscle spasticity . By inhibiting the release of excitatory neurotransmitters, Tizanidine decreases the firing of neurons that promote muscle spasms, thereby alleviating symptoms of muscle spasticity .
Action Environment
The action, efficacy, and stability of Tizanidine can be influenced by various environmental factors. For instance, food intake can significantly affect the pharmacokinetics of Tizanidine . Additionally, the drug should be used with caution in patients with renal insufficiency or hepatic impairment, as these conditions can affect the clearance and metabolism of Tizanidine .
Safety and Hazards
The compound should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . All sources of ignition should be removed, and personnel should be evacuated to safe areas . In case of combustion or high temperatures, it may decompose to generate poisonous fume .
生化学分析
Biochemical Properties
Tizanidine (m3) acts by blocking nerve impulses through presynaptic inhibition of motor neurons . This inhibition reduces the release of excitatory neurotransmitters like glutamate and aspartate from the presynaptic terminal of the spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, collectively decreasing muscle spasticity without affecting their strength .
Cellular Effects
Tizanidine (m3) exerts its effects on various types of cells, primarily neurons. It reduces spasticity by causing presynaptic inhibition of motor neurons via agonist actions at Alpha-2 adrenergic receptor sites . This drug is centrally acting and leads to a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing that leads to muscle spasm .
Molecular Mechanism
The molecular mechanism of Tizanidine (m3) involves its agonistic activity at noradrenergic alpha 2 receptors, resulting in both direct impairment of excitatory amino acid release from spinal interneurons and a concomitant inhibition of facilitatory coeruleospinal pathways . This action reduces the firing of neurons that promote muscle spasms .
Temporal Effects in Laboratory Settings
In laboratory settings, Tizanidine (m3) has been observed to have a short duration of action . The effects of Tizanidine are greatest on polysynaptic pathways . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Dosage Effects in Animal Models
In animal models, Tizanidine (m3) has been shown to have no direct effect on skeletal muscle fibers or the neuromuscular junction, and no major effect on monosynaptic spinal reflexes . The effects of Tizanidine are greatest on polysynaptic pathways . The overall effect of these actions is thought to reduce facilitation of spinal motor neurons .
Metabolic Pathways
Tizanidine (m3) is subjected to first-pass metabolism and interindividual variation . The oral administration of Tizanidine is extensively metabolized by the CYP1A2 enzyme . The metabolic pathway of Tizanidine (m3) starts with phase I metabolism via oxidation of the imidazoline moiety (to yield M2), the aromatic ring (to form M6), and the benzothiodiazole ring (to yield M10). Oxidation converted M2 into M3 and de-hydroxylation to M5 both were further metabolized into M4 .
Transport and Distribution
Tizanidine (m3) is primarily distributed within the central nervous system, where it acts on alpha-2 adrenergic receptor sites
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic terminals of motor neurons where it exerts its inhibitory effects .
特性
IUPAC Name |
2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-1,4-dihydroimidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2H,3H2,(H2,11,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPHNYZODWBPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=N1)NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125292-32-2 | |
| Record name | 2-((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)-3,5-dihydro-4H-imidazol-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125292322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2GEH2E9MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060964 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)





![3-[3-[2-(2-Tetrahydropyranyloxy)ethyl]ureido]thiophene-2-carboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)